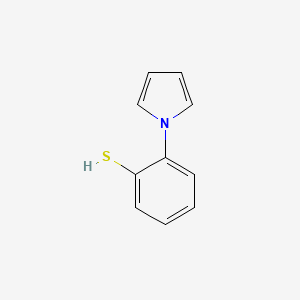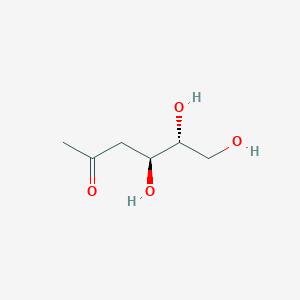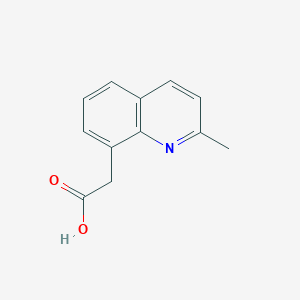![molecular formula C15H15NO4S B8490018 2-{[(benzyloxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid](/img/structure/B8490018.png)
2-{[(benzyloxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid
Vue d'ensemble
Description
2-{[(benzyloxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid: is a compound that belongs to the class of carbamates, which are commonly used as protecting groups in organic synthesis. This compound is particularly significant in the synthesis of peptides and other complex molecules due to its ability to protect amine groups under mild conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(benzyloxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid typically involves the protection of the amine group of beta-thienyl-D,L-alanine with a benzyloxycarbonyl group. This can be achieved through the reaction of beta-thienyl-D,L-alanine with benzyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-{[(benzyloxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzyloxycarbonyl group can be removed through catalytic hydrogenation.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd-C) in the presence of hydrogen gas.
Substitution: Strong acids like trifluoroacetic acid or bases like sodium hydroxide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Beta-thienyl-D,L-alanine.
Substitution: Derivatives with different protecting groups.
Applications De Recherche Scientifique
Chemistry: 2-{[(benzyloxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid is used in the synthesis of peptides and other complex organic molecules. It serves as a protecting group for amines, allowing for selective reactions to occur without interference from the amine group .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein synthesis. It helps in the preparation of peptide-based inhibitors and substrates for various enzymes .
Medicine: this compound is utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. It aids in the protection of amine groups during the synthesis of active pharmaceutical ingredients .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and intermediates for various applications, including agrochemicals and materials science .
Mécanisme D'action
The mechanism of action of 2-{[(benzyloxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid involves the protection of the amine group through the formation of a carbamate linkage. This protects the amine from unwanted reactions during synthetic processes. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing for the subsequent functionalization of the amine group .
Comparaison Avec Des Composés Similaires
- N-Benzyloxycarbonyl-D-valine
- N-Benzyloxycarbonyl-L-alanine
- N-Benzyloxycarbonyl-L-phenylalanine
Comparison: 2-{[(benzyloxy)carbonyl]amino}-3-(thiophen-2-yl)propanoic acid is unique due to the presence of the thienyl group, which imparts distinct chemical properties compared to other benzyloxycarbonyl-protected amino acids. The thienyl group can undergo specific reactions, such as oxidation to sulfoxides or sulfones, which are not possible with other similar compounds .
Propriétés
Formule moléculaire |
C15H15NO4S |
|---|---|
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
2-(phenylmethoxycarbonylamino)-3-thiophen-2-ylpropanoic acid |
InChI |
InChI=1S/C15H15NO4S/c17-14(18)13(9-12-7-4-8-21-12)16-15(19)20-10-11-5-2-1-3-6-11/h1-8,13H,9-10H2,(H,16,19)(H,17,18) |
Clé InChI |
CKJLJMFZZAWDKK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CS2)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
methanone](/img/structure/B8489938.png)

![3-[5-chloro-2-(2H-triazol-4-ylamino)phenyl]-2,2-dimethylpropanoic acid](/img/structure/B8489974.png)
![7-nitro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B8489980.png)


![1H-Imidazo[4,5-c]quinolin-4-amine, 1-[3-(aminooxy)propyl]-2-propyl-](/img/structure/B8489992.png)
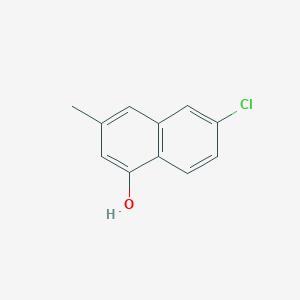
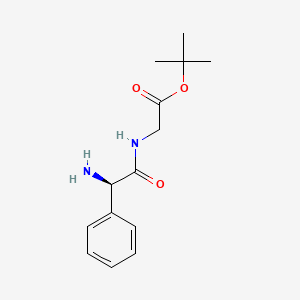
![Oxazole, 4,5-dihydro-2-[10-(triethoxysilyl)decyl]-](/img/structure/B8490010.png)
